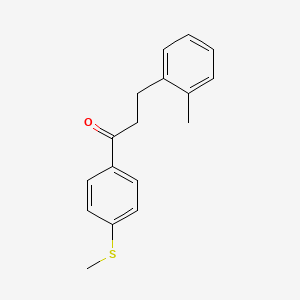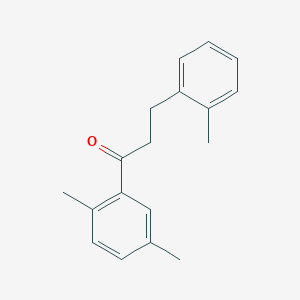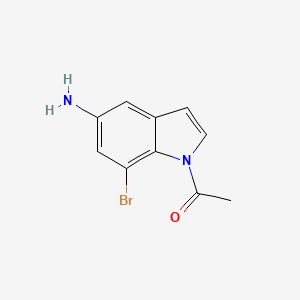
4-Cyano-4'-morpholinomethyl benzophenone
Descripción general
Descripción
4-Cyano-4'-morpholinomethyl benzophenone (CMMB) is a synthetic organic compound that is widely used in the scientific community for a variety of applications. It is an important reagent for organic synthesis, and it has been used in a variety of studies in the fields of biochemistry and physiology. CMMB is also known as 4-cyanobenzophenone, 4-cyano-4'-morpholinebenzophenone, and 4-cyano-4'-morpholinobenzophenone.
Aplicaciones Científicas De Investigación
CMMB is widely used in scientific research due to its ability to act as a reagent in organic synthesis. It is often used as a catalyst in the synthesis of various compounds, and it has been used in a variety of studies in the fields of biochemistry and physiology. CMMB has also been used as a fluorescent probe for the detection of hydrogen sulfide, as well as for the detection of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of CMMB is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, CMMB can act as a nucleophile, which can help catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMB are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties. Additionally, CMMB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CMMB in laboratory experiments is that it is a fast-acting reagent with a high yield. Additionally, it is relatively inexpensive and easy to obtain. The main limitation is that the exact mechanism of action is not fully understood, so the effects of the compound may not be completely predictable.
Direcciones Futuras
There are many potential future directions for research involving CMMB. Some of these include further studies on the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research could be conducted on the compound’s potential anti-inflammatory and anti-oxidant properties, as well as its potential for use as a fluorescent probe. Finally, research could be conducted on the potential for CMMB to be used as a drug delivery system or as a drug-targeting agent.
Propiedades
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNDPYZIALOUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642623 | |
| Record name | 4-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-78-3 | |
| Record name | 4-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)


![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)


